6,6-Dimethyl-2,5-heptanedione

Description

Contextualization within the Class of β-Diketone Compounds

β-Diketones, or 1,3-diketones, are organic compounds characterized by the presence of two ketone functional groups separated by a single carbon atom. fiveable.meucla.edu This arrangement imparts unique chemical properties to these molecules, most notably the acidity of the hydrogen atoms on the central carbon, which facilitates the formation of enolate ions. fiveable.me β-Diketones are significant intermediates in organic synthesis and serve as invaluable chelating ligands for a variety of metals. ijpras.com

6,6-Dimethyl-2,5-heptanedione is a member of this class, distinguished by the specific placement of its ketone groups and the presence of dimethyl substituents. While it shares the fundamental β-dicarbonyl framework, its particular structure influences its behavior, especially in comparison to more symmetrical or less sterically hindered β-diketones.

Structural Characteristics and Connectivity Considerations of this compound

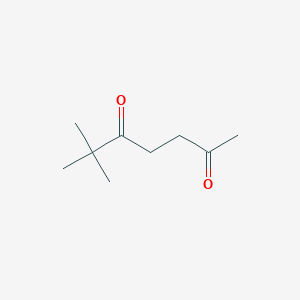

The molecular structure of this compound is defined by a seven-carbon heptane (B126788) chain with ketone groups at the second and fifth positions. Crucially, two methyl groups are attached to the sixth carbon atom. This specific connectivity results in an asymmetrical molecule with distinct steric and electronic environments around each carbonyl group.

The presence of the bulky tert-butyl group (a central carbon bonded to three other carbons) at one end of the diketone introduces significant steric hindrance. This bulkiness can influence how the molecule interacts with other reagents and its ability to form metal complexes.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C9H16O2 nih.gov |

| Molecular Weight | 156.22 g/mol nih.gov |

| IUPAC Name | 6,6-dimethylheptane-2,5-dione nih.gov |

| CAS Number | 38453-95-1 nih.gov |

This table is interactive. Click on the headers to sort.

Overview of General Reactivity Patterns in Non-Chelating Diketones

A defining characteristic of many β-diketones is their ability to undergo keto-enol tautomerism, where the molecule exists in equilibrium between the diketo form and an enol form. mdpi.com The enol form is often stabilized by an intramolecular hydrogen bond, forming a six-membered ring. ulisboa.pt This tautomerism is a key factor in the reactivity of β-diketones, influencing their ability to act as nucleophiles in various reactions. smolecule.com

However, the structural features of certain β-diketones can hinder their ability to form the stable chelate ring necessary for many of their characteristic reactions, including acting as bidentate ligands for metal ions. ulisboa.pt Factors such as steric hindrance can disrupt the planarity required for effective chelation. rsc.org In such cases, the diketone is considered "non-chelating" or may exhibit altered coordination behavior.

The reactivity of this compound is influenced by its non-symmetrical nature and the steric bulk of the dimethyl groups. acs.org While it can still participate in reactions typical of ketones, its ability to form stable, planar chelate rings with metal ions may be compromised compared to less substituted β-diketones. nih.gov This can lead to different reactivity patterns and applications for this particular compound within the broader field of β-diketone chemistry. smolecule.com

Structure

3D Structure

Properties

CAS No. |

38453-95-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

6,6-dimethylheptane-2,5-dione |

InChI |

InChI=1S/C9H16O2/c1-7(10)5-6-8(11)9(2,3)4/h5-6H2,1-4H3 |

InChI Key |

KRCCFFMBFMLRNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6,6 Dimethyl 2,5 Heptanedione and Its Derivatives

Established Synthetic Routes for Related Aliphatic Diketones

The synthesis of aliphatic γ-diketones can be achieved through several established methodologies, each with its own advantages and limitations. These methods generally involve the formation of a key carbon-carbon bond to construct the 1,4-dicarbonyl framework.

Stetter Reaction: The Stetter reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds through the conjugate addition of an aldehyde to an α,β-unsaturated ketone, ester, or nitrile. nih.govijcrt.org This reaction is typically catalyzed by N-heterocyclic carbenes (NHCs) or cyanide ions. ijcrt.orgias.ac.in The key step involves the umpolung (polarity reversal) of the aldehyde carbonyl carbon from an electrophile to a nucleophile. ias.ac.in For the synthesis of aliphatic γ-diketones, an aliphatic aldehyde is reacted with an enone in the presence of a suitable catalyst.

A variety of NHC catalysts, such as those derived from thiazolium or triazolium salts, have been developed to facilitate the Stetter reaction. acs.org The choice of catalyst and base is crucial for the successful outcome of the reaction, especially when dealing with sterically hindered substrates. acs.org

Acylation of Ketone Enolates: The acylation of pre-formed ketone enolates or their equivalents with an acylating agent is another common strategy for the synthesis of diketones. For γ-diketones, this would involve the reaction of a ketone enolate with a β-haloketone or a related electrophile. However, controlling the regioselectivity of both enolate formation and acylation can be challenging.

Conjugate Addition to α,β-Unsaturated Ketones: The Michael addition of a nucleophile to an α,β-unsaturated ketone is a widely used method for carbon-carbon bond formation. To form a γ-diketone, the nucleophile would need to be an acyl anion equivalent. This can be achieved through various methods, including the use of organocuprates or enolates.

Oxidative Coupling Reactions: More recent methods involve the oxidative coupling of alkenes with ketones. For instance, a cobalt(II)-catalyzed method has been developed for the synthesis of γ-diketones from aryl alkenes and ketones. While this specific example involves aryl alkenes, the underlying principle of C(sp³)–H functionalization of ketones could potentially be adapted for aliphatic systems.

Specific Synthetic Approaches for Substituted 6,6-Dimethyl-2,5-heptanedione Architectures

While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, several plausible synthetic routes can be devised based on the established methodologies for γ-diketones. The primary challenge in synthesizing this particular molecule is the presence of the sterically bulky tert-butyl group.

Stetter Reaction Approach: A promising route to this compound is the Stetter reaction between pivalaldehyde (2,2-dimethylpropanal) and methyl vinyl ketone.

Reaction: Pivalaldehyde + Methyl Vinyl Ketone → this compound

Catalyst: An N-heterocyclic carbene (NHC) derived from a thiazolium or triazolium salt would be required. Given the steric hindrance of pivalaldehyde, a highly active and sterically accessible NHC would be necessary.

Conditions: The reaction would typically be carried out in an aprotic solvent in the presence of a suitable base to generate the active carbene catalyst.

The successful application of the Stetter reaction to sterically hindered ortho-substituted arenoxy substrates suggests that with the right choice of catalyst and conditions, this approach could be viable for the synthesis of this compound. acs.org

| Reactant 1 | Reactant 2 | Product | Catalyst System |

| Pivalaldehyde | Methyl Vinyl Ketone | This compound | NHC (e.g., from Thiazolium salt) / Base |

Acylation of Pinacolone (B1678379) Enolate: Another potential strategy involves the acylation of the enolate of pinacolone (3,3-dimethyl-2-butanone). The enolate of pinacolone can be generated using a strong base like lithium diisopropylamide (LDA). This enolate can then be reacted with an acetylating agent such as acetyl chloride. commonorganicchemistry.com

Reaction: Pinacolone enolate + Acetyl Chloride → this compound

Base: A strong, non-nucleophilic base like LDA is required to ensure complete and regioselective enolate formation.

Challenges: Self-condensation of the ketone can be a competing side reaction. Additionally, O-acylation can sometimes compete with the desired C-acylation.

Synthesis of Substituted Derivatives: The synthesis of substituted derivatives of this compound could be achieved by modifying the starting materials in the proposed synthetic routes. For example, in the Stetter reaction approach, substituted vinyl ketones could be used in place of methyl vinyl ketone to introduce substituents at the 3- or 4-position of the heptanedione backbone. Similarly, in the acylation approach, different acyl chlorides could be employed to introduce various groups at the 2-position.

Optimization Strategies for Chemical Synthesis Yield and Selectivity

Optimizing the yield and selectivity of the synthesis of this compound and its derivatives requires careful control over several reaction parameters.

Catalyst Selection and Loading: In the Stetter reaction, the choice of the N-heterocyclic carbene catalyst is paramount. The electronic and steric properties of the NHC can significantly influence the reaction rate and yield. For sterically demanding substrates like pivalaldehyde, catalysts with smaller N-substituents may be more effective. The catalyst loading is also a critical parameter to optimize, with typical loadings ranging from 10 to 30 mol%. acs.org

Base and Solvent Effects: The base used to generate the active NHC catalyst in the Stetter reaction, or to form the enolate in acylation reactions, plays a crucial role. The strength and steric bulk of the base can affect the rate of catalyst/enolate formation and minimize side reactions. In a study on the synthesis of substituted 1,4-diketones via the Stetter reaction, triethylamine was used as the base in dimethyl sulfoxide (DMSO) as the solvent, achieving good to excellent yields. acs.org

Reaction Temperature and Time: The reaction temperature can have a significant impact on both the reaction rate and the stability of the products and intermediates. For many diketone syntheses, reactions are carried out at room temperature or with gentle heating. Reaction times can vary from a few hours to 24 hours or more, and monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. acs.org

Control of Side Reactions: In acylation reactions of ketone enolates, a common side reaction is O-acylation. The choice of solvent and counterion can influence the C/O selectivity. Less polar solvents and lithium enolates generally favor C-acylation. In some cases, the use of Lewis acids can also promote C-acylation. Self-condensation of the starting ketone is another potential side reaction that can be minimized by using a strong, non-nucleophilic base and adding the electrophile slowly at low temperatures.

| Parameter | Optimization Strategy | Rationale |

| Catalyst (Stetter Reaction) | Screen different NHC precursors (thiazolium, triazolium salts) with varying steric and electronic properties. | To find a catalyst that is active and accessible enough for the sterically hindered aldehyde. |

| Base | Use a non-nucleophilic base of appropriate strength (e.g., DBU, triethylamine). | To efficiently generate the active catalyst or enolate without competing nucleophilic attack. |

| Solvent | Test a range of aprotic solvents (e.g., THF, DMSO, DMF). | Solvent polarity can influence reaction rates and the solubility of reactants and intermediates. |

| Temperature | Vary the reaction temperature (e.g., from room temperature to moderate heating). | To balance the reaction rate with the stability of reactants, intermediates, and products. |

| Reactant Stoichiometry | Adjust the molar ratio of the reactants. | To drive the reaction to completion and minimize side reactions from excess reagents. |

Reactivity and Fundamental Reaction Mechanisms of 6,6 Dimethyl 2,5 Heptanedione

Keto-Enol Tautomerism Dynamics and Equilibrium Analysis

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds possessing α-hydrogens. nanalysis.com In 6,6-dimethyl-2,5-heptanedione, the presence of protons on the carbon atoms adjacent to the carbonyl groups allows for the existence of enol tautomers. This dynamic equilibrium involves the migration of a proton and the shifting of a double bond.

The equilibrium between the keto and enol forms can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. sapub.org By analyzing the chemical shifts and integration of signals corresponding to the protons of the keto and enol forms, the equilibrium constant (Keq) can be determined. sapub.org Generally, for simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. masterorganicchemistry.com However, factors such as conjugation and intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com

For 1,3-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, shifting the equilibrium towards the enol tautomer. masterorganicchemistry.com In the case of this compound, a 1,4-dicarbonyl compound, the enol form can also be stabilized through the formation of a five-membered ring via intramolecular hydrogen bonding, although this stabilization is generally less pronounced than in 1,3-dicarbonyls.

The position of the keto-enol equilibrium is also influenced by the solvent. asu.edu Polar solvents tend to favor the more polar keto form, while nonpolar solvents can shift the equilibrium towards the less polar, hydrogen-bonded enol form. asu.edu

Table 1: Expected Proton NMR Chemical Shifts for Tautomers of this compound

| Functional Group | Keto Form (ppm) | Enol Form (ppm) |

|---|---|---|

| CH3 (C1) | ~2.1 | ~1.9 |

| C(CH3)3 (C7) | ~1.1 | ~1.2 |

| CH2 (C3) | ~2.7 | ~2.5 |

| CH2 (C4) | ~2.5 | ~2.3 |

| =CH (enol) | - | ~5.0 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and are subject to solvent effects.

Carbonyl Group Reactivity: Nucleophilic Addition and Condensation Reactions

The carbonyl groups in this compound are electrophilic centers and are susceptible to attack by nucleophiles. The reactivity of the two carbonyl groups is influenced by steric hindrance. The carbonyl group at the 5-position is sterically hindered by the adjacent bulky tert-butyl group, making the carbonyl group at the 2-position more accessible to nucleophilic attack.

Nucleophilic Addition: A wide range of nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbons, leading to the formation of alcohols after protonation. The regioselectivity of the addition will favor the less sterically hindered carbonyl group.

Condensation Reactions: this compound can undergo condensation reactions with primary amines and their derivatives. A key example of this type of reaction for 1,4-diketones is the Paal-Knorr pyrrole (B145914) synthesis. alfa-chemistry.com In this reaction, the 1,4-dicarbonyl compound reacts with a primary amine or ammonia (B1221849) in the presence of an acid catalyst to form a substituted pyrrole. alfa-chemistry.com The mechanism involves the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Table 2: Products of Representative Condensation Reactions

| Reactant | Product | Reaction Type |

|---|---|---|

| Primary Amine (R-NH2) | Substituted Pyrrole | Paal-Knorr Synthesis |

| Hydrazine (H2NNH2) | Dihydropyridazine derivative | Cyclocondensation |

Investigation of Reaction Pathways Leading to Cyclic Structures

The 1,4-dicarbonyl motif in this compound makes it a prime candidate for intramolecular reactions to form cyclic structures. The most common of these is the intramolecular aldol (B89426) condensation. libretexts.orgjove.com

Under basic conditions, a proton is abstracted from one of the α-carbons to form an enolate. This enolate can then act as a nucleophile and attack the other carbonyl group within the same molecule. chemistrysteps.com For a 1,4-diketone like this compound, this intramolecular attack can theoretically lead to the formation of a five-membered ring or a three-membered ring. jove.com However, due to the high ring strain of a three-membered ring, the formation of the five-membered ring is strongly favored. libretexts.orgjove.com The initial aldol addition product, a β-hydroxy ketone, can then undergo dehydration to form a more stable α,β-unsaturated ketone. chemistrysteps.com

Therefore, the base-catalyzed intramolecular aldol condensation of this compound is expected to yield 3,3-dimethyl-2-acetylcyclopent-1-ene.

Under acidic conditions, 1,4-diketones can undergo cyclization and dehydration to form furans, in a reaction also related to the Paal-Knorr synthesis. alfa-chemistry.com The mechanism involves the protonation of one carbonyl group, followed by enolization of the other carbonyl. The enol then attacks the protonated carbonyl, leading to a cyclic hemiacetal intermediate which dehydrates to form the furan (B31954) ring.

Mechanistic Studies of Substituent Effects on Chemical Transformations (e.g., Fluorination)

The introduction of substituents, such as fluorine atoms, can significantly alter the reactivity of this compound. Fluorine is a highly electronegative atom, and its presence can exert strong inductive effects.

The fluorination of ketones can be achieved using electrophilic fluorinating agents, such as Selectfluor®. sapub.org The mechanism is believed to involve the enol or enolate form of the ketone. sapub.org The electron-rich double bond of the enol attacks the electrophilic fluorine atom of the reagent. sapub.org For this compound, fluorination is expected to occur at the α-positions (C3 and C4).

The presence of a fluorine atom on an α-carbon increases the acidity of the remaining α-protons, making subsequent fluorination more facile. This can lead to the formation of difluorinated products. The introduction of fluorine atoms also enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of the fluorinating agent and the substrate can also play a significant role in the regioselectivity and extent of fluorination. sapub.org

Table 3: Predicted Effects of Fluorination on the Properties of this compound

| Property | Effect of Fluorination |

|---|---|

| Acidity of α-protons | Increased |

| Electrophilicity of carbonyl carbon | Increased |

| Keto-enol equilibrium | Shifted towards the keto form |

Coordination Chemistry and Potential As a Ligand for 6,6 Dimethyl 2,5 Heptanedione

Chelation Properties with Metal Ions and Complexation Dynamics

β-Diketones like 2,2,6,6-tetramethyl-3,5-heptanedione exist in a tautomeric equilibrium between the keto and enol forms. The enol form can be deprotonated to yield the β-diketonate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. The stability of these metal complexes is quantified by their stability constants (log K), which reflect the equilibrium of the complex formation in solution.

The complexation of metal ions with β-diketonates is a stepwise process. For a divalent metal ion M²⁺, the reactions can be represented as follows:

M²⁺ + L⁻ ⇌ ML⁺, with a stepwise stability constant K₁

ML⁺ + L⁻ ⇌ ML₂, with a stepwise stability constant K₂

Table 1: Representative Stability Constants (log K) of Metal-Acetylacetonate Complexes in Aqueous Solution at 25 °C

| Metal Ion | log K₁ | log K₂ |

| Co(II) | 4.91 | 4.10 |

| Ni(II) | 5.92 | 5.00 |

| Cu(II) | 8.18 | 6.65 |

| Zn(II) | 5.03 | 4.38 |

This table presents data for acetylacetonate, a less sterically hindered β-diketonate, to illustrate general stability trends.

The bulky tert-butyl groups of 2,2,6,6-tetramethyl-3,5-heptanedione introduce significant steric hindrance around the coordination site. This steric bulk can influence the kinetics of complex formation and the stability of the resulting complexes. While it might slightly decrease the thermodynamic stability compared to less hindered ligands due to steric strain, it can also enhance the kinetic stability by sterically protecting the metal center from further reactions.

Design and Synthesis of Metal Complexes Incorporating 6,6-Dimethyl-2,5-heptanedione Moieties

The synthesis of metal complexes with β-diketonate ligands like 2,2,6,6-tetramethyl-3,5-heptanedione is generally straightforward. A common method involves the reaction of a metal salt with the β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. The choice of solvent and base can influence the purity and yield of the final product.

For instance, the synthesis of a ruthenium(II) complex with 2,2,6,6-tetramethyl-3,5-heptanedione can be achieved by reacting a ruthenium precursor with the ligand in an appropriate organic solvent. Similarly, palladium(II) complexes have been synthesized using this ligand.

Another synthetic approach involves the modification of metal alkoxide precursors. For example, zirconium and hafnium propoxide precursors have been modified with 2,2,6,6-tetramethyl-3,5-heptanedione to yield various heteroleptic complexes. These reactions demonstrate that the degree of substitution of the alkoxide groups can be controlled to produce mono-, di-, or tri-substituted β-diketonate complexes.

Lanthanide complexes with 2,2,6,6-tetramethyl-3,5-heptanedione are also of significant interest due to their potential applications in materials science and catalysis. The synthesis of these complexes typically involves the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a non-aqueous solvent like ethanol (B145695) or methanol.

Table 2: Examples of Synthesized Metal Complexes with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd)

| Metal | Complex Formula |

| Ruthenium(II) | [Ru(thd)₂(PPh₃)₂] |

| Palladium(II) | [Pd(thd)₂] |

| Zirconium(IV) | [Zr(OⁿPr)₃(thd)]₂ |

| Hafnium(IV) | [Hf(OⁱPr)(thd)₃] |

| Nickel(II) | [Ni(thd)₂] |

Coordination Modes and Geometric Considerations in Metal Diketonate Structures

The coordination of β-diketonate ligands to a metal center typically results in the formation of a six-membered chelate ring. The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the steric demands of the ligands.

The bulky tert-butyl groups of 2,2,6,6-tetramethyl-3,5-heptanedione play a crucial role in dictating the coordination geometry. For metals that can adopt different coordination numbers, the steric hindrance from the ligand can favor lower coordination numbers.

For example, bis(2,2,6,6-tetramethyl-3,5-dionato)nickel(II), [Ni(thd)₂], adopts a square planar geometry. In this structure, the nickel(II) ion is coordinated to four oxygen atoms from two bidentate thd ligands. The bulky tert-butyl groups are positioned away from the coordination plane, minimizing steric repulsion.

In contrast, tris-chelated complexes, such as those formed with many trivalent transition metals and lanthanides, typically exhibit an octahedral or distorted octahedral geometry. In these M(thd)₃ complexes, the three bidentate ligands surround the central metal ion.

The coordination geometry can be further elucidated by examining bond lengths and angles within the complex. The metal-oxygen (M-O) bond lengths and the oxygen-metal-oxygen (O-M-O) bite angles are key parameters.

Table 3: Selected Bond Parameters for Bis(2,2,6,6-tetramethyl-3,5-dionato)nickel(II)

| Parameter | Value |

| Ni-O Bond Length | ~1.85 Å |

| O-Ni-O Bite Angle | ~94° |

| Coordination Geometry | Square Planar |

For lanthanide complexes, higher coordination numbers (e.g., 7, 8, or 9) are common. The coordination sphere can be completed by the β-diketonate ligands and additional solvent molecules or other co-ligands. The large ionic radii of the lanthanide ions can accommodate a greater number of coordinating atoms, leading to more complex geometries such as capped trigonal prismatic or square antiprismatic. The steric bulk of the 2,2,6,6-tetramethyl-3,5-heptanedione ligand is particularly effective at shielding the lanthanide ion, which can influence its photophysical properties.

Theoretical and Computational Chemistry Studies on 6,6 Dimethyl 2,5 Heptanedione

Quantum Chemical Calculations of Molecular Structure and Conformational Landscape

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for determining the three-dimensional structure of a molecule and exploring its various possible conformations. For 6,6-Dimethyl-2,5-heptanedione, such a study would begin with the optimization of its geometry to find the most stable arrangement of its atoms in space.

The flexible central propyl chain and the rotations around the C-C single bonds mean that this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating the dihedral angles of the molecular backbone and calculating the potential energy of each resulting structure. This process maps out the potential energy surface of the molecule, identifying low-energy, stable conformers (local minima) and the transition states that separate them. Computational methods like DFT, often with a basis set such as 6-31G(d) or larger, provide reliable results for these types of structural calculations. mdpi.com

The results would reveal the preferred spatial orientation of the terminal acetyl and pivaloyl groups. It is expected that the most stable conformers would minimize steric hindrance between the bulky tert-butyl group and the rest of the molecule, as well as optimize dipole-dipole interactions between the two carbonyl groups.

Illustrative Data Table: Calculated Geometric Parameters for a Hypothetical Stable Conformer

This table demonstrates the type of data that would be generated from a geometry optimization calculation. The values are hypothetical.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2=O | ~1.22 Å |

| C5=O | ~1.23 Å | |

| C3-C4 | ~1.54 Å | |

| C5-C6 | ~1.55 Å | |

| Bond Angle | C1-C2-C3 | ~120.5° |

| C4-C5-C6 | ~119.8° | |

| Dihedral Angle | O=C2-C3-C4 | ~-175.0° |

| C3-C4-C5=O | ~65.0° |

Electronic Structure Analysis and Prediction of Chemical Reactivity

The electronic structure of a molecule governs its reactivity. Analysis using computational methods provides insight into how this compound would interact with other chemical species. Key properties derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a smaller gap suggests higher reactivity. For a diketone, the HOMO is typically localized on the oxygen lone pairs, while the LUMO is centered on the antibonding π* orbitals of the carbonyl groups.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show strong negative potential around the carbonyl oxygen atoms, identifying them as the primary sites for electrophilic attack. The carbonyl carbon atoms would exhibit positive potential, marking them as sites for nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties

This table shows representative electronic properties that would be calculated to predict reactivity. The values are hypothetical.

| Property | Calculated Value (Hypothetical) | Implication |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Suggests relatively high kinetic stability |

| Dipole Moment | ~2.5 D | Indicates a moderately polar molecule |

Modeling of Tautomeric Equilibria and Associated Energy Barriers

Like other dicarbonyl compounds, this compound can undergo keto-enol tautomerization, where a proton migrates from an α-carbon to a carbonyl oxygen, forming an enol (a molecule with a C=C double bond and an -OH group). Since this molecule is an unsymmetrical diketone, two different enol tautomers are possible.

Computational chemistry is a powerful tool for studying these equilibria. comporgchem.com By calculating the relative energies (typically Gibbs free energies) of the diketo form and each possible enol tautomer, one can predict the equilibrium constant and determine which form is more stable. For most simple ketones and diketones, the keto form is significantly more stable. semanticscholar.org However, the stability of the enol form can be enhanced by factors like intramolecular hydrogen bonding or conjugation, which are common in β-diketones. researchgate.net As a gamma-diketone, this compound lacks the ability to form the stable six-membered hydrogen-bonded ring seen in β-diketone enols, suggesting the diketo form would be heavily favored.

Furthermore, computational methods can be used to locate the transition state structure for the tautomerization reaction, allowing for the calculation of the activation energy (energy barrier). This barrier provides information about the rate at which the tautomers interconvert.

Illustrative Data Table: Relative Energies of Tautomers

This table illustrates how the relative stability of different tautomers would be presented. Energies are relative to the most stable diketo form.

| Species | Relative Energy (kcal/mol) (Hypothetical) | Predicted Population at Equilibrium |

| Diketo form | 0.0 | >99.9% |

| Enol form 1 (at C4) | +8.5 | <0.1% |

| Enol form 2 (at C1) | +9.2 | <0.1% |

| Transition State | +45.0 | N/A (Energy Barrier) |

Computational Simulations of Ligand-Metal Interaction Energetics

The two carbonyl groups of this compound are positioned to act as a bidentate ligand, capable of coordinating to a metal center to form a seven-membered chelate ring. Computational simulations can be used to investigate the energetics of these interactions with various metal ions.

Using DFT or higher-level ab initio methods, the geometry of the metal-ligand complex can be optimized. This would provide structural details such as the metal-oxygen bond lengths and the bite angle of the ligand. A key outcome of these simulations is the calculation of the binding energy, which quantifies the strength of the interaction between the diketone and the metal ion.

The binding energy is typically calculated by subtracting the energies of the isolated metal ion and the optimized ligand from the energy of the optimized metal-ligand complex. These calculations can be performed for a range of metal ions (e.g., transition metals like Cu²⁺, Ni²⁺, or main group metals like Mg²⁺) to predict which ions would form the most stable complexes with this compound. Such simulations provide fundamental insights into the coordination chemistry of the molecule without the need for experimental synthesis and characterization. arxiv.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 6,6 Dimethyl 2,5 Heptanedione

Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules like 6,6-Dimethyl-2,5-heptanedione. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) experiments are essential for elucidating the complete connectivity of the molecular framework. Techniques such as COSY, HSQC, and HMBC are instrumental in this process. mdpi.comnist.gov

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, a COSY spectrum would be expected to show a key correlation between the protons of the two methylene (B1212753) groups at the C3 and C4 positions, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This experiment allows for the definitive assignment of proton signals to their corresponding carbon atoms. For instance, the signal from the methyl protons at C1 would show a cross-peak with the C1 carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds. mdpi.com This technique reveals the connectivity between different parts of the molecule. For example, the protons of the C1 methyl group would show correlations to the C2 carbonyl carbon, and the protons of the C4 methylene group would show correlations to both the C2 and C5 carbonyl carbons, thus piecing together the carbon skeleton.

The following table outlines the predicted key correlations for this compound in various 2D NMR experiments.

| Proton (Position) | COSY Correlation with Proton (Position) | HSQC Correlation with Carbon (Position) | HMBC Correlation with Carbon(s) (Position) |

| H-1 (CH₃) | H-3 (CH₂) | C-1 | C-2, C-3 |

| H-3 (CH₂) | H-1 (CH₃), H-4 (CH₂) | C-3 | C-1, C-2, C-4, C-5 |

| H-4 (CH₂) | H-3 (CH₂) | C-4 | C-2, C-3, C-5, C-6 |

| H-7 (C(CH₃)₃) | None | C-7 | C-5, C-6 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intramolecular interactions, such as hydrogen bonding. researchgate.netacs.org For this compound, these methods are particularly useful for studying its keto-enol tautomerism.

Like other β-diketones, this compound can exist as an equilibrium between its diketo form and a more stable enol form, which is stabilized by an intramolecular hydrogen bond. researchgate.net

Functional Group Characterization: In the diketo form , the IR spectrum would be characterized by two distinct carbonyl (C=O) stretching bands, typically in the region of 1700-1730 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups would also be prominent.

In the enol form , the spectrum changes significantly. The formation of a resonance-assisted intramolecular hydrogen bond leads to a delocalized π-system. nih.gov This results in the disappearance of the sharp carbonyl peaks and the appearance of strong, broad absorption bands in the 1580-1640 cm⁻¹ region, which are attributed to the stretching vibrations of the C=C and C=O bonds within the chelated ring. researchgate.net

Hydrogen Bonding Analysis: The presence and strength of the intramolecular hydrogen bond in the enol tautomer can be directly probed. A very broad and characteristic O-H stretching band is expected in the IR spectrum, typically shifted to a much lower frequency (e.g., 2500-3200 cm⁻¹) compared to a free O-H group (around 3600 cm⁻¹). acs.org The significant broadening and shift are indicative of a strong hydrogen bond. The strength of this bond is influenced by the electronic and steric effects of the substituents on the β-diketone backbone.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C=O Stretch | Diketo | 1700 - 1730 | IR, Raman |

| C=C / C=O Stretch (chelated) | Enol | 1580 - 1640 | IR, Raman |

| O-H Stretch (H-bonded) | Enol | 2500 - 3200 (broad) | IR |

| C-H Stretch (sp³) | Both | 2850 - 3000 | IR, Raman |

| CH₂/CH₃ Bend | Both | 1350 - 1470 | IR, Raman |

X-ray Diffraction Analysis of Crystalline Forms and Derived Metal Complexes

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. While no specific crystal structure for this compound has been reported in the public domain, the principles of XRD can be applied to analyze its potential crystalline forms and, more commonly, the structures of its derived metal complexes.

Analysis of Crystalline Forms: Should this compound be crystallized, single-crystal XRD would provide precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding in the solid state). This would confirm whether the molecule crystallizes in its keto or enol form and reveal its packing arrangement in the crystal lattice. Powder XRD could be used to identify different polymorphic forms of the compound.

Analysis of Derived Metal Complexes: β-Diketones like this compound are excellent chelating ligands for a wide range of metal ions, forming stable metal complexes. acs.org The deprotonated enol form acts as a bidentate ligand, coordinating to the metal ion through its two oxygen atoms.

X-ray diffraction studies on analogous β-diketonate complexes have revealed common structural motifs. researchgate.netnih.gov For instance, with divalent transition metals such as copper(II) or nickel(II), square planar or octahedral geometries are frequently observed. In a typical square planar complex, two deprotonated diketonate ligands would coordinate to the central metal ion. An octahedral geometry could be achieved through the coordination of additional ligands (like water or pyridine) in the axial positions or through the formation of polymeric structures. The specific geometry is influenced by the nature of the metal ion and the steric bulk of the ligand's substituents (in this case, the tert-butyl and methyl groups). nih.gov

Applications of 6,6 Dimethyl 2,5 Heptanedione and Its Complexes in Materials Science and Catalysis

Potential Role as Precursors in Advanced Material Deposition Technologies (e.g., Chemical Vapor Deposition)

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, high-performance solid materials, typically thin films. The process involves the decomposition of volatile precursor compounds on a substrate surface. harvard.edu Metal complexes of β-diketonates are valuable precursors for CVD due to their volatility and thermal stability.

Complexes of 6,6-dimethyl-2,5-heptanedione with various metals are expected to be sufficiently volatile to be used as precursors in CVD and related technologies like Atomic Layer Deposition (ALD). The volatility of the metal complex is a crucial factor, and it is influenced by the nature of the organic ligand. The tert-butyl group in this compound can enhance the volatility of its metal complexes, a desirable property for CVD precursors.

These precursors could be used to deposit a wide range of materials, including:

Metal Oxide Thin Films: By introducing an oxygen source during the CVD process, metal oxide films can be deposited. These films have applications in electronics, optics, and protective coatings. For instance, complexes of metals like titanium, zirconium, and hafnium could be used to deposit high-k dielectric materials essential for modern semiconductor devices.

Pure Metal Films: Under specific CVD conditions, it is possible to deposit pure metallic thin films.

Mixed-Metal Oxide Films: By using a mixture of different metal β-diketonate complexes, it is possible to deposit films of mixed-metal oxides with tailored properties.

The general process would involve the vaporization of the this compound metal complex, followed by its transport to a heated substrate where it decomposes to form the desired thin film. The choice of metal, substrate temperature, pressure, and reactive gases would determine the composition and properties of the final material.

| Parameter | Description | Relevance to this compound Complexes |

| Volatility | The tendency of a substance to vaporize. | The bulky tert-butyl group can increase the volatility of the metal complexes, making them suitable for CVD. |

| Thermal Stability | The ability of a compound to resist decomposition at high temperatures. | The precursor must be stable enough to be vaporized without premature decomposition but decompose controllably on the substrate. |

| Reactivity | The tendency of the precursor to react and form the desired film. | The reactivity can be tuned by modifying the ligand structure and the metal center. |

| Purity | The absence of impurities in the precursor. | High-purity precursors are essential for depositing high-quality films with desired electronic and optical properties. |

Exploration in Supramolecular Assembly and Related Hybrid Material Fabrication

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. Metal complexes of β-diketonates can act as building blocks in the construction of such assemblies due to their defined coordination geometries and the potential for intermolecular interactions.

Complexes of this compound could be designed to participate in supramolecular chemistry in several ways:

Formation of Metal-Organic Frameworks (MOFs): While typically constructed from polytopic carboxylate or N-heterocyclic linkers, diketonate ligands can also be incorporated into MOF structures. By using a difunctional version of the ligand or by coordinating it to metal clusters that are then linked, porous frameworks with potential applications in gas storage, separation, and catalysis could be fabricated.

Self-Assembly of Discrete Supramolecular Architectures: The specific coordination angles of the metal center and the steric bulk of the tert-butyl groups on the ligand can direct the self-assembly of discrete, well-defined structures like molecular cages, squares, or capsules. These structures can encapsulate guest molecules and find applications in drug delivery, sensing, and catalysis.

Fabrication of Hybrid Materials: this compound or its complexes could be functionalized to be incorporated into larger organic or inorganic matrices, creating hybrid materials. For example, by attaching a polymerizable group to the ligand, it could be copolymerized to form a metal-containing polymer with unique optical, magnetic, or catalytic properties.

| Supramolecular Structure | Potential Role of this compound Complexes | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As a ligand or part of the metal node to create porous structures. | Gas storage, separation, catalysis. |

| Discrete Supramolecular Assemblies | As building blocks for the self-assembly of cages, squares, etc. | Guest encapsulation, sensing, catalysis. |

| Hybrid Materials | As a functional component in organic-inorganic hybrid systems. | Advanced coatings, functional polymers, sensors. |

Catalytic Potential of Metal Complexes Derived from this compound in Organic Synthesis

Transition metal complexes are widely used as catalysts in a vast array of organic reactions. The catalytic activity of a metal complex is highly dependent on the nature of the ligands surrounding the metal center. The electronic and steric properties of the this compound ligand can influence the reactivity of the metal center and, consequently, its catalytic performance.

Metal complexes of this compound could potentially catalyze a variety of organic transformations, including:

Oxidation Reactions: Metal complexes, particularly those of manganese, cobalt, and copper, are known to catalyze the oxidation of various organic substrates, such as alcohols and alkenes. The diketonate ligand can stabilize the metal in different oxidation states, which is crucial for many catalytic oxidation cycles.

Reduction Reactions: Complexes of rhodium, ruthenium, and iridium with appropriate ancillary ligands are effective for the hydrogenation of unsaturated compounds. While the diketonate ligand itself is not typically the primary actor in activating H2, it can influence the electronic environment of the metal center.

Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-heteroatom bond formation. While phosphine (B1218219) ligands are more common in this area, diketonate ligands could be used to prepare precursor complexes or to modulate the catalytic activity.

Polymerization Reactions: Certain metal complexes are used as initiators or catalysts in polymerization reactions. For example, aluminum complexes with diketonate ligands could potentially be active in the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polymers. rsc.org

The catalytic performance of these complexes would need to be experimentally determined for specific reactions. The bulky tert-butyl group of the ligand could provide steric protection to the metal center, potentially leading to higher selectivity in some catalytic transformations.

| Reaction Type | Potential Catalyst (Metal Complex) | Potential Substrates |

| Oxidation | Mn, Co, Cu complexes | Alcohols, Alkenes |

| Reduction | Rh, Ru, Ir complexes | Alkenes, Ketones |

| Cross-Coupling | Pd, Ni complexes | Aryl halides, Boronic acids |

| Polymerization | Al, Ti, Zr complexes | Cyclic esters, Alkenes |

Derivatives and Analogs of 6,6 Dimethyl 2,5 Heptanedione

Synthesis and Chemical Properties of Fluorinated Diketone Analogs (e.g., 1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione)

Fluorinated β-diketones are a significant class of compounds, primarily due to the profound effects of fluorine substitution on their chemical behavior. The presence of highly electronegative fluorine atoms enhances the acidity of the α-protons and influences the keto-enol tautomeric equilibrium.

A common and versatile method for synthesizing fluorinated β-diketones is the Claisen condensation. This reaction typically involves the condensation of a methyl ketone with a fluorinated ester in the presence of a strong base. For instance, the synthesis of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione (B1583338) can be achieved by reacting 3,3-dimethyl-2-butanone (pinacolone) with an ester such as ethyl pentafluoropropionate. The reaction is facilitated by bases like sodium hydride (NaH) or sodium ethoxide (NaOEt).

The chemical properties of fluorinated analogs are distinct from their non-fluorinated counterparts. The introduction of a pentafluoroethyl group (-C2F5) significantly increases the electrophilicity of the adjacent carbonyl carbon and the acidity of the central methylene (B1212753) protons. This heightened acidity means the compound is more likely to exist in its enol form, stabilized by intramolecular hydrogen bonding. This shift towards the enol tautomer is a critical factor in its reactivity, particularly in its ability to form stable metal chelates.

Key Chemical Properties:

Enhanced Acidity: The electron-withdrawing nature of the fluoroalkyl group stabilizes the resulting enolate anion, making the methylene protons more acidic compared to non-fluorinated β-diketones.

Keto-Enol Tautomerism: The equilibrium strongly favors the enol form, which is stabilized by conjugation and a strong intramolecular hydrogen bond.

Metal Chelation: These compounds act as excellent bidentate ligands, forming stable complexes with a wide range of metal ions. The stability and volatility of these metal complexes are properties exploited in applications like chemical vapor deposition.

Table 1: Physical and Chemical Properties of 1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione

| Property | Value |

|---|---|

| Molecular Formula | C9H11F5O2 |

| Molecular Weight | 246.17 g/mol |

| Appearance | Liquid |

| Primary Synthesis Method | Claisen Condensation |

Investigations of Other Substituted 6,6-Dimethyl-3,5-heptanedione Compounds

Beyond fluorination, other substitutions on the 6,6-dimethyl-3,5-heptanedione framework provide further insight into structure-property relationships. A notable example is 2,2,6,6-tetramethyl-3,5-heptanedione, also known as dipivaloylmethane (dpmH). This compound replaces the methyl group of the parent structure with another bulky tert-butyl group.

The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedione is also typically achieved via a Claisen condensation, for example, by reacting pinacolone (B1678379) with methyl pivalate (B1233124) in the presence of a base like sodium ethoxide.

The presence of two bulky tert-butyl groups flanking the diketone core imparts significant steric hindrance. This steric bulk influences the molecule's conformation and its interactions. Despite the steric hindrance, this compound overwhelmingly exists in the enol form in the gas phase, stabilized by a strong intramolecular hydrogen bond. chemicalbook.com This stability makes it a widely used ligand in coordination chemistry, forming stable, often volatile, metal complexes. chemicalbook.com It is frequently used as a chelating agent and as a substrate for the synthesis of various heterocyclic compounds. chemicalbook.com

Table 2: Comparison of 6,6-Dimethyl-3,5-heptanedione Analogs

| Compound Name | Substituent at C1 | Key Structural Feature | Impact on Properties |

|---|---|---|---|

| 1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione | Pentafluoroethyl | Strongly electron-withdrawing group | Increases acidity; strongly favors enol form. |

| 2,2,6,6-Tetramethyl-3,5-heptanedione | tert-Butyl | Bulky, electron-donating alkyl group | High steric hindrance; enol form is highly stable. chemicalbook.com |

Structure-Reactivity and Structure-Property Relationships in Derivatized Analogs

The relationship between the structure of derivatized β-diketone analogs and their reactivity is primarily governed by electronic and steric effects, which manifest in the keto-enol tautomeric equilibrium.

Electronic Effects: The nature of the substituents on the terminal carbons of the β-diketone chain has a profound impact on the acidity of the central methylene protons and the stability of the corresponding enolate.

Electron-withdrawing groups (such as -CF3 or -C2F5) increase the acidity of the α-hydrogens by inductively pulling electron density away from the C-H bond and stabilizing the negative charge of the enolate anion through resonance and induction. This effect strongly shifts the equilibrium toward the enol tautomer.

Electron-donating groups (such as alkyl groups like tert-butyl) have a less pronounced effect on acidity. However, bulky groups can sterically favor the enol form, which has a planar, conjugated ring-like structure, over the keto form where the bulky groups may have less favorable steric interactions. chemicalbook.com

Keto-Enol Tautomerism and Reactivity: The predominance of the enol form is crucial for the characteristic reactivity of β-diketones, especially their function as ligands in coordination chemistry. The enol form presents a planar structure with two oxygen atoms positioned to act as a bidentate chelating agent for metal ions. The stability of the resulting metal complex is influenced by the nature of the substituents on the β-diketone. Fluorinated β-diketonates, for example, often form more stable and volatile metal complexes compared to their non-fluorinated analogs, a property that is highly valuable in materials science.

Future Research Directions and Emerging Paradigms for 6,6 Dimethyl 2,5 Heptanedione

Development of Sustainable and Green Synthetic Pathways

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic routes for valuable chemical intermediates like 6,6-Dimethyl-2,5-heptanedione. Future research will likely pivot from traditional condensation reactions, which may involve harsh conditions and stoichiometric reagents, towards greener alternatives.

Photocatalytic Synthesis: Visible-light-mediated photocatalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. Research into the synthesis of 1,4-dicarbonyl compounds has demonstrated the efficacy of this approach. Future investigations could adapt these methods for the synthesis of this compound, potentially utilizing readily available precursors and minimizing energy consumption. A promising avenue involves the use of heterogeneous organic semiconductor photocatalysts, which offer the advantages of easy separation and recyclability, further enhancing the sustainability of the process.

Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis offers unparalleled selectivity and operates under mild, aqueous conditions. While biocatalytic routes for diketone synthesis are still developing, the potential for engineering enzymes to produce specific 1,4-diketones like this compound is a significant area for future exploration. This could involve the use of lyases or other enzyme classes to construct the carbon skeleton with high precision.

Catalyst-Free Reactions in Green Solvents: Recent studies have shown the feasibility of synthesizing 1,4-diketones through multi-component reactions in environmentally friendly solvents like water, often without the need for a catalyst. These methods, which rely on the inherent reactivity of the starting materials under specific conditions, offer a highly atom-economical and sustainable approach. Adapting such catalyst-free, aqueous methodologies for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Table 1: Comparison of Potential Green Synthetic Pathways for 1,4-Diketones

| Synthetic Pathway | Key Advantages | Potential Challenges for this compound |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources, high atom economy. | Substrate specificity, potential for side reactions, scalability. |

| Biocatalysis | High selectivity (enantio- and regio-), biodegradable catalysts, mild conditions. | Enzyme discovery and engineering, substrate scope limitations, downstream processing. |

| Aqueous Catalyst-Free Reactions | Use of a green solvent, no catalyst required, high atom economy. | Limited substrate scope, may require elevated temperatures, product isolation from water. |

Exploration of Novel Catalytic Systems Based on this compound Ligands

The ability of diketones to form stable complexes with a wide range of metal ions has long been exploited in catalysis. The unique steric and electronic properties of this compound make it an attractive candidate for the development of novel catalytic systems.

Sterically Hindered Ligands for Enhanced Catalysis: The presence of a bulky tert-butyl group in this compound can be leveraged to create sterically hindered metal complexes. Such steric bulk can play a crucial role in controlling the coordination environment of the metal center, potentially leading to enhanced catalytic activity, selectivity, and stability. Research into sterically encumbered β-diketonate ligands has shown that they can prevent catalyst deactivation and promote unique reaction pathways. patsnap.com Similar principles can be applied to 1,4-diketone ligands derived from this compound.

Applications in Polymerization and Organic Synthesis: Metal complexes of diketones are known to catalyze a variety of important chemical transformations, including polymerization reactions and various cross-coupling reactions. Future research could focus on synthesizing and characterizing metal complexes of this compound and evaluating their catalytic performance in reactions such as olefin polymerization, where the ligand's steric profile can influence the polymer's properties. Furthermore, these novel catalysts could be explored for their efficacy in fine chemical synthesis, potentially enabling new and more efficient routes to valuable organic molecules.

Precursors for Heterocycle Synthesis: 1,4-Diketones are well-established precursors for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. This reaction is often catalyzed by acids or other reagents. Future work could explore the development of more efficient and selective catalytic systems for the cyclization of this compound and its derivatives, leading to novel heterocyclic structures with potential applications in pharmaceuticals and materials science.

Advanced Material Science Applications Beyond Current Paradigms

The bifunctional nature of this compound provides opportunities for its use as a monomer or building block in the creation of advanced materials with tailored properties.

High-Performance Polymers: Polyketones, which are polymers containing carbonyl groups in their backbone, are known for their excellent mechanical and thermal properties. The incorporation of this compound as a comonomer in polymerization reactions could lead to the development of novel polyketones with unique characteristics. The bulky tert-butyl group could influence the polymer's morphology, solubility, and thermal stability, potentially leading to materials with enhanced performance for demanding applications.

Crosslinking Agents for Enhanced Material Properties: The two carbonyl groups in this compound offer reactive sites for crosslinking polymer chains. The introduction of crosslinks can significantly improve the mechanical strength, thermal stability, and chemical resistance of polymeric materials. Future research could investigate the use of this diketone as a crosslinking agent for various polymer systems, such as thermosets and elastomers, to create materials with superior performance characteristics.

Functional Porous Materials: The rigid and well-defined structure of this compound makes it a potential building block for the synthesis of porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By designing appropriate linkers based on this diketone, it may be possible to create novel porous materials with high surface areas and tailored pore sizes. Such materials could find applications in gas storage, separation, and catalysis.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry by enabling the rapid prediction of molecular properties and the design of novel synthetic pathways.

Predictive Modeling of Properties and Reactivity: Machine learning models can be trained on large datasets of chemical information to predict the physical, chemical, and biological properties of molecules. Future research could focus on developing predictive models for the properties of this compound and its derivatives. These models could accelerate the discovery of molecules with desired characteristics for specific applications, such as catalysis or materials science. Furthermore, AI can be employed to predict the outcomes of chemical reactions, which would be invaluable in designing efficient synthetic routes. nih.gov

Accelerated Discovery of Novel Catalysts and Materials: By combining computational chemistry with machine learning, it is possible to screen vast chemical spaces for new catalysts and materials with desired properties. In the context of this compound, AI algorithms could be used to design novel ligands for catalysis or to predict the properties of polymers and other materials derived from this diketone. This in silico approach can guide experimental efforts and accelerate the discovery of new and innovative applications for this compound.

Table 2: Potential Applications of AI in the Study of this compound

| Application Area | Specific AI/ML Technique | Potential Outcome |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models, Deep Neural Networks. | Rapid screening of derivatives for desired properties (e.g., solubility, thermal stability). |

| Synthesis Planning | Retrosynthesis prediction algorithms, Reaction outcome prediction models. | Identification of novel and efficient synthetic routes, optimization of reaction conditions. |

| Catalyst Design | Generative models, High-throughput virtual screening. | Design of novel metal complexes with enhanced catalytic activity and selectivity. |

| Materials Discovery | Generative Adversarial Networks (GANs), Reinforcement Learning. | In silico design of new polymers and porous materials with tailored properties. |

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing 6,6-Dimethyl-2,5-heptanedione's purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations at ~1700–1750 cm⁻¹ and compare with reference data (NIST IR spectrum: 72°C boiling point, refractive index 1.459) .

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., methyl groups at δ 1.2–1.3 ppm, ketone protons) using the SMILES structure (CC(C)(C)C(=O)CC(=O)C(C)(C)C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular weight (184.28 g/mol) and fragmentation patterns .

- Key Data : IR peaks at 10.45 µm⁻¹ (trans band) and UV-Vis absorption at 237 nm (ε = 29,400) .

Q. How should researchers handle solubility challenges during experimental workflows involving this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., chloroform, acetone) due to its low solubility in water (difficult to mix; density 0.883–0.889 g/mL) .

- Temperature Control : Optimize dissolution at 25°C with sonication .

- Storage : Store under nitrogen at ambient temperatures to prevent oxidation .

Q. What synthetic routes are validated for preparing this compound-based coordination complexes?

- Methodological Answer :

- Ligand Design : Utilize its β-diketone moiety for chelating metals (e.g., Ru, Ln). Example: Synthesis of [{Ru(tpy)(thd)}₂(μ-dicyd)][PF₆] (thd = this compound) via reflux in anhydrous THF under inert atmosphere .

- Stoichiometry Control : Maintain a 2:1 ligand-to-metal ratio to avoid polynuclear species .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in solvent extraction efficiency for lanthanides using this compound across studies?

- Methodological Answer :

- Data Normalization : Compare extraction conditions (pH, temperature, counterion effects) from historical (e.g., 1968 study: 40–60% efficiency at pH 5–6) vs. modern studies.

- Statistical Analysis : Apply ANOVA to evaluate variance in partition coefficients caused by ionic strength or competing ligands .

Q. How do hydrogen bonding interactions in this compound influence its reactivity in metal coordination studies?

- Methodological Answer :

- Structural Analysis : Use X-ray crystallography or DFT calculations to map intramolecular H-bonding between enolic O–H and ketone groups (bond length ~2.6 Å) .

- Reactivity Testing : Compare kinetic stability of metal complexes (e.g., Ru-thd) with/without H-bond disruption via solvent polarity .

Q. What strategies can resolve contradictions between historical and contemporary data on solvent extraction efficiency using this compound?

- Methodological Answer :

- Meta-Analysis : Compile datasets from peer-reviewed studies (e.g., 1968–2023) and identify outliers using Grubbs’ test .

- Experimental Replication : Repeat extractions under standardized conditions (e.g., 0.1 M HNO₃, 25°C) to isolate variables .

Q. What experimental precautions are critical for ensuring reproducibility in this compound-based catalysis studies?

- Methodological Answer :

- Air Sensitivity : Conduct reactions under Schlenk line or glovebox conditions to prevent ligand oxidation .

- Purity Verification : Pre-purify the compound via fractional distillation (bp 72–73°C at 6 mmHg) .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.